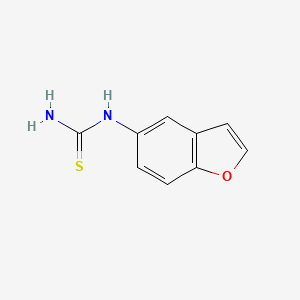

(1-benzofuran-5-yl)thiourea

Descripción

Significance of the Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry

The thiourea scaffold, characterized by the (R1R2N)(R3R4N)C=S functional group, is a cornerstone in both organic synthesis and medicinal chemistry. mdpi.com Its structural similarity to urea (B33335), with a sulfur atom replacing the oxygen, imparts distinct chemical properties that have been exploited for various applications. mdpi.com

Historical Context and Evolution of Thiourea Chemistry

The chemistry of thiourea dates back over a century, with its derivatives initially recognized for their utility in various industrial processes. Over the years, the focus has shifted towards their biological applications, driven by the discovery of their diverse pharmacological activities. researchgate.netnih.gov Early research laid the foundation for understanding the reactivity and bonding of the thiourea moiety, which can exist in tautomeric thione and thiol forms. mdpi.com This understanding has been crucial for the subsequent development of a vast array of thiourea-containing compounds. The evolution of synthetic methodologies, including greener and more efficient protocols, has further expanded the accessibility and diversity of thiourea derivatives for research. nih.gov

Thiourea as a Versatile Synthon and Functional Group

Thiourea and its derivatives are highly versatile building blocks in organic synthesis. mdpi.com They serve as precursors for the synthesis of a wide variety of heterocyclic compounds and are valuable reagents in numerous chemical transformations. rsc.orgresearchgate.net The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows thioureas to act as effective organocatalysts and to participate in molecular recognition and anion binding. rsc.orgnih.gov In medicinal chemistry, the thiourea functional group is a common structural motif in many bioactive compounds and drugs, exhibiting a broad spectrum of therapeutic properties, including antimicrobial, anticancer, and antiviral activities. mdpi.comresearchgate.netmdpi.com

Importance of the Benzofuran (B130515) Moiety in Heterocyclic Compound Research

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent structural unit in a multitude of natural products and synthetic compounds with significant biological activities. rsc.orgnih.gov

Benzofuran as a Privileged Heterocyclic Scaffold

Benzofuran is widely regarded as a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.orgtaylorandfrancis.com This designation stems from its ability to bind to a variety of biological targets, leading to a diverse range of pharmacological effects. taylorandfrancis.com Benzofuran derivatives have been reported to possess antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral properties, among others. rsc.orgnih.govresearchgate.net The inherent biological relevance of the benzofuran nucleus makes it a focal point for the design and discovery of new therapeutic agents. rsc.orgmdpi.com

Diversity of Benzofuran Derivatives in Chemical Space

The benzofuran ring system allows for extensive structural modifications, leading to a vast and diverse chemical space of its derivatives. mdpi.comacs.org Researchers have developed numerous synthetic methods to introduce a wide array of substituents at various positions of the benzofuran core, thereby fine-tuning the physicochemical and biological properties of the resulting molecules. researchgate.netbiogecko.co.nz This synthetic tractability has enabled the creation of large libraries of benzofuran-based compounds for high-throughput screening and the exploration of structure-activity relationships. acs.org

Rationale for Investigating Benzofuran-Thiourea Hybrid Structures

The rationale behind the design and investigation of hybrid structures like (1-benzofuran-5-yl)thiourea lies in the principle of molecular hybridization. This strategy involves the covalent linking of two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. In this case, the combination of the biologically active benzofuran moiety with the versatile thiourea scaffold is a promising approach to develop new chemical entities. nih.govontosight.ai

Design Principles for Hybrid Organic Molecules

The design of hybrid organic molecules like this compound is a strategic approach in drug discovery that involves the combination of two or more pharmacophores—structural units responsible for a molecule's biological activity. This molecular hybridization aims to create a new chemical entity with enhanced efficacy, better selectivity, or a novel mechanism of action. The benzofuran and thiourea moieties in the title compound are both well-established pharmacophores with a wide range of biological activities.

The benzofuran nucleus is a prominent scaffold found in numerous natural products and synthetic compounds with diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. Its fused ring system provides a rigid and planar structure that can effectively interact with biological targets.

The thiourea group (-NH-C(=S)-NH-) is a versatile functional group known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzymes. Thiourea derivatives have demonstrated a broad spectrum of bioactivities, including antibacterial, antifungal, antiviral, and anticancer effects. The presence of both a hydrogen bond donor (NH) and a hydrogen bond acceptor (C=S) group allows for multiple points of interaction with biological macromolecules.

The design of hybrid molecules incorporating these two scaffolds is based on the principle of synergistic activity. By linking the benzofuran ring to the thiourea group, researchers aim to:

Enhance Biological Activity: The combined entity may exhibit stronger biological effects than the individual components.

Target Multiple Pathways: The hybrid molecule could potentially interact with multiple biological targets, which can be advantageous in treating complex diseases like cancer.

Modulate Physicochemical Properties: The combination of the lipophilic benzofuran and the more polar thiourea can influence the molecule's solubility, permeability, and metabolic stability, which are crucial for its pharmacokinetic profile.

Emerging Research Trends in Fused Heterocyclic Thiourea Derivatives

Research into fused heterocyclic thiourea derivatives, the class to which this compound belongs, is dynamic and focused on several key therapeutic areas. The exploration of these compounds is driven by the need for new drugs to combat drug-resistant pathogens and to develop more effective and selective anticancer agents.

One significant trend is the synthesis and evaluation of benzofuran-thiourea derivatives as antimicrobial agents . Studies have shown that the introduction of a thiourea moiety to a benzofuran scaffold can lead to compounds with potent activity against a range of bacteria and fungi. For instance, the reaction of 2-acetylbenzofuran (B162037) with thiourea can lead to the formation of aminothiazole derivatives which serve as precursors for a variety of bioactive molecules.

Another major area of investigation is the development of anticancer agents . Fused heterocyclic thioureas are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer progression. For example, some benzofuran derivatives have been designed to target enzymes like VEGFR2, which are crucial for tumor angiogenesis. The thiourea moiety in these hybrids can contribute to their anticancer effects by interacting with specific cellular targets.

Furthermore, there is growing interest in these compounds as enzyme inhibitors . The thiourea group is known to interact with the active sites of various enzymes, and when combined with a fused heterocycle like benzofuran, it can lead to potent and selective inhibitors. For example, benzofuran-based compounds have been investigated as inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori.

The table below summarizes the biological activities of some representative benzofuran-thiourea derivatives, illustrating the research trends in this area.

| Derivative Type | Biological Activity | Research Focus |

| Benzofuran-Thiazole (from thiourea) | Antimicrobial, Analgesic | Development of new antibacterial and antifungal agents. |

| Benzofuran-Pyrimidine (from thiourea) | Antimicrobial | Exploration of broad-spectrum antimicrobial activity. |

| Benzofuran-Thiourea Hybrids | Anticancer (e.g., against HepG2, HCT-116 cell lines) | Targeting cancer cell proliferation and signaling pathways. |

| Benzofuran-based Thiazolidinones (from thiourea intermediates) | Urease Inhibition | Development of treatments for urease-implicated infections. |

While specific data for this compound remains limited, the established design principles and active research trends in the broader class of fused heterocyclic thiourea derivatives provide a strong rationale for its potential as a bioactive molecule. Future research focusing on the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzofuran-5-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9(13)11-7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBNEFUENGQVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzofuran 5 Yl Thiourea and Analogous Benzofuran Thiourea Structures

General Strategies for Thiourea (B124793) Moiety Construction

The formation of the N,N'-disubstituted thiourea core is a fundamental transformation in organic synthesis. A variety of methods exist, ranging from classical condensation reactions to modern mechanochemical approaches.

The most prevalent and versatile method for synthesizing unsymmetrical and symmetrical thioureas is the reaction of a primary or secondary amine with an isothiocyanate. researchgate.netanalis.com.my This reaction is typically high-yielding and proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. researchgate.net The process is often conducted at room temperature in a suitable solvent, such as dichloromethane. analis.com.my The broad availability of diverse amines and isothiocyanates allows for significant structural variety in the resulting thiourea products. researchgate.net Mechanochemical approaches, using manual grinding or automated ball milling, have also proven effective for this transformation, often providing quantitative yields in minutes without the need for a solvent. nih.gov

While the amine-isothiocyanate reaction is dominant, several alternative methods provide access to thioureas, particularly when the required isothiocyanate is unavailable or unstable. nih.gov

From Carbon Disulfide : A common alternative involves the condensation of an amine with carbon disulfide (CS₂). nih.gov This reaction typically proceeds through a dithiocarbamate (B8719985) salt intermediate, which can be desulfurized in situ to yield the target thiourea. nih.gov An efficient, environmentally friendly protocol utilizes the reaction of primary aliphatic amines with carbon disulfide in an aqueous medium to afford both symmetrical and unsymmetrical thioureas in good yields. organic-chemistry.org

From Thioacylating Agents : Stable and readily available reagents can act as thioacylating agents. For instance, N,N'-di-Boc-substituted thiourea, when activated with trifluoroacetic anhydride, can effectively thioacylate amines to produce thiocarbonyl compounds. organic-chemistry.org Thiocarbamoyl benzotriazoles have also been employed as bench-stable, solid isothiocyanate equivalents that react with amines to form thioureas, including under solvent-free mechanochemical conditions. nih.govrsc.org

From Isocyanides and Elemental Sulfur : A completely atom-economic approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at near-ambient temperatures to give excellent yields of thioureas. organic-chemistry.org

From Urea (B33335) and Thionating Reagents : Thiourea can be synthesized from urea using a thionating agent like Lawesson's reagent in a one-step nucleophilic substitution reaction. bibliotekanauki.pl

Other Methods : Additional routes include the reaction of amines with alkali metal or ammonium (B1175870) thiocyanate (B1210189) in the presence of acid and the base hydrolysis of benzoyl thioureas. rsc.org A catalyst-free synthesis has also been developed involving the reaction of thiazolidine-2-thiones with various amines in water. scilit.com

Introduction of the Benzofuran (B130515) Moiety in Thiourea Synthesis

Synthesizing a molecule like (1-benzofuran-5-yl)thiourea requires a strategy to covalently link the benzofuran ring system to the thiourea functional group. This can be achieved by preparing a suitable benzofuran precursor that can then participate in one of the thiourea-forming reactions described above.

The synthesis of the benzofuran scaffold itself is a well-developed area of heterocyclic chemistry. nih.gov Approaches generally fall into two categories: the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative or the construction of the benzene ring onto a furan precursor. divyarasayan.org

For the purpose of synthesizing benzofuran-thioureas, the most direct precursors are aminobenzofurans (e.g., 5-aminobenzofuran) or halo-substituted benzofurans. Other key intermediates include benzofuran-containing chalcones and α-haloketones, which can be used in cyclization reactions with thiourea. nih.govrjpbcs.comarabjchem.org Common starting materials for the benzofuran core include phenols, salicylaldehydes, and o-halophenols, which undergo intramolecular cyclization reactions. divyarasayan.orgnih.govjocpr.com For example, 2-arylbenzofurans can be prepared via Sonogashira coupling of o-iodophenols with terminal alkynes, followed by cyclization. organic-chemistry.org

Once a suitable benzofuran precursor is obtained, it can be linked to the thiourea moiety. The primary strategies include:

Direct Thiourea Formation : The most straightforward approach to this compound would involve reacting 5-aminobenzofuran with an isothiocyanate source. This follows the general principle of amine and isothiocyanate condensation.

Cyclocondensation Reactions : A common strategy for creating more complex, fused heterocyclic systems involves the reaction of a bifunctional benzofuran precursor with thiourea. For instance, benzofuran chalcones can react with thiourea to form pyrimidinethiones, which are cyclic thiourea derivatives. nih.govrjpbcs.com Similarly, α-bromoacetylbenzofurans can react with thiourea to form 2-amino-thiazole derivatives, where the thiourea unit is incorporated into the new heterocyclic ring. arabjchem.orgresearchgate.net

Specific Synthetic Transformations Yielding Benzofuran-Containing Thiourea Derivatives

While the direct synthesis of this compound is not widely reported, several analogous structures and derivatives have been synthesized, demonstrating the viability of these chemical transformations. The following examples illustrate specific methods for creating linkages between benzofuran and thiourea-derived structures.

One prominent method involves the cyclocondensation of benzofuran chalcones with thiourea. In this reaction, the α,β-unsaturated ketone system of the chalcone (B49325) reacts with thiourea in the presence of a base, such as sodium or potassium hydroxide (B78521) in ethanol (B145695), to yield a 4-(benzofuran-2-yl)-6-(aryl)pyrimidin-2-thione. nih.govrjpbcs.com

Table 1: Synthesis of Pyrimidinethione Derivatives from Benzofuran Chalcones

| Benzofuran Chalcone Precursor | Reagents | Conditions | Product | Ref. |

|---|---|---|---|---|

| (2E)-1-(1-Benzofuran-2-yl)-3-(phenyl)prop-2-en-1-one | Thiourea, aq. NaOH | Reflux in ethanol, 7h | 4-(1-Benzofuran-2-yl)-6-phenylpyrimidine-2-thione | rjpbcs.com |

| (2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea, alcoholic KOH | Stirring at room temp, 5-6h | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | nih.gov |

Another well-established transformation is the Hantzsch thiazole (B1198619) synthesis, adapted for benzofuran precursors. The reaction of a 2-bromoacetylbenzofuran with thiourea in boiling ethanol leads to the formation of a 4-(1-benzofuran-2-yl)thiazol-2-amine. arabjchem.orgresearchgate.net This method effectively incorporates the N-C=S core of thiourea into a new five-membered thiazole ring attached to the benzofuran scaffold.

Table 2: Synthesis of Thiazol-2-amine Derivatives from 2-Bromoacetylbenzofuran

| Benzofuran Precursor | Reagents | Conditions | Product | Ref. |

|---|---|---|---|---|

| 1-(1-Benzofuran-2-yl)-2-bromoethanone | Thiourea | Reflux in ethanol | 4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine | arabjchem.org |

| 1-(5-Bromo-1-benzofuran-2-yl)-2-bromoethanone | Thiourea | Reflux in ethanol | 4-(5-Bromo-1-benzofuran-2-yl)-1,3-thiazol-2-amine | arabjchem.org |

These specific examples underscore the synthetic utility of thiourea in constructing complex heterocyclic systems fused or appended to a benzofuran core, providing pathways to a wide range of structurally diverse benzofuran-thiourea analogs.

Condensation Reactions with Benzofuran-Derived Chalcones

A prevalent method for the synthesis of benzofuran-thiourea analogous structures involves the cyclocondensation of benzofuran-derived chalcones with thiourea. Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as versatile precursors for the construction of various heterocyclic systems. In this context, benzofuran chalcones, prepared through the Claisen-Schmidt condensation of a substituted 2-acetylbenzofuran (B162037) with an aromatic aldehyde, are reacted with thiourea in the presence of a base to yield pyrimidine-2-thiol (B7767146) derivatives. nih.govrsc.org

The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a base like potassium hydroxide or sodium hydroxide. nih.govresearchgate.net The process involves an initial Michael addition of the thiourea to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine (B1678525) ring. rsc.org This method allows for the synthesis of a variety of 4,6-disubstituted pyrimidine-2-thiols with the benzofuran moiety at one of the positions. nih.govfrontiersin.org

The versatility of this method lies in the ability to introduce a wide range of substituents on both the benzofuran ring and the other aromatic ring of the chalcone, leading to a diverse library of compounds. The yields for these reactions are generally reported to be good to excellent. nih.govrsc.org

Table 1: Synthesis of Benzofuran-Containing Pyrimidine-2-thiols via Condensation of Chalcones with Thiourea

| Chalcone Precursor | Substituent (R) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | H | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | 81 | nih.gov |

| (2E)-1-(5-Bromo-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | 5-Bromo | 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | 78 | nih.gov |

| (2E)-1-(5-Bromo-1-benzofuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | 5-Bromo, 5-Methylthiophen | 4-(5-Bromo-1-benzofuran-2-yl)-6-(5-methylthiophen-2-yl)pyrimidine-2-thiol | 82 | nih.gov |

Synthesis of Thiazolidinone Derivatives from Thioureas and Benzofuran-Substituted Electrophiles

Another significant synthetic route leads to the formation of benzofuran-substituted thiazolidin-4-ones, which are five-membered heterocyclic compounds containing both sulfur and nitrogen. A common strategy involves a multi-step process starting with a benzofuran-based electrophile.

One such pathway commences with the reaction of 2-bromoacetylbenzofuran with thiourea. This initial step typically yields 4-(1-benzofuran-2-yl)thiazol-2-amine. baranlab.org This intermediate, possessing a primary amino group, can then be condensed with various aromatic aldehydes to form the corresponding Schiff bases (imines). The subsequent cyclocondensation of these Schiff bases with a reagent containing a thiol and a carboxylic acid function, such as thioglycolic acid, in the presence of a catalyst like anhydrous zinc chloride, furnishes the desired 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(aryl)-1,3-thiazolidin-4-one derivatives. baranlab.org

An alternative approach involves the direct condensation of a benzofuran-containing amine with an aldehyde to form a Schiff base, which is then cyclized with thioglycolic acid to produce the thiazolidin-4-one ring. This method has been employed for the synthesis of various thiazolidinone derivatives from different heterocyclic amines.

Table 2: Synthesis of Benzofuran-Thiazolidinone Derivatives

| Benzofuran Intermediate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(1-Benzofuran-2-yl)thiazol-2-amine | 1. Aromatic Aldehyde2. Thioacetic Acid, ZnCl₂ | 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(aryl)-1,3-thiazolidin-4-one | Not Specified | baranlab.org |

Multi-component Reactions for Complex Benzofuran-Thiourea Hybrids

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.

A notable example in the context of benzofuran-thiourea hybrids is the one-pot, five-component reaction for the synthesis of 1,5-disubstituted tetrazole-benzofuran hybrids. This sophisticated strategy involves a Ugi-azide multi-component reaction coupled with an intramolecular cyclization catalyzed by a palladium/copper system. nih.gov The Ugi reaction is an isocyanide-based MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In this specific application, the components are likely chosen to incorporate the benzofuran and thiourea-like functionalities, leading to a highly complex and substituted benzofuran derivative in a single operation. This method showcases the power of MCRs to rapidly assemble intricate molecular architectures that would otherwise require lengthy, multi-step synthetic sequences. nih.gov

While specific details on a multi-component reaction to directly synthesize this compound are not prevalent, the principles of MCRs, such as the Passerini and Ugi reactions, provide a conceptual framework for designing novel routes to complex benzofuran-thiourea hybrids. nih.gov These reactions are prized for their ability to generate libraries of structurally diverse compounds for biological screening.

Table 3: Example of a Multi-component Reaction for Benzofuran Hybrid Synthesis

| Reaction Type | Components | Product Type | Yield (%) | Reference |

|---|

Spectroscopic and Structural Characterization of 1 Benzofuran 5 Yl Thiourea Derivatives

Vibrational Spectroscopy Applications (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. In the context of (1-benzofuran-5-yl)thiourea derivatives, these methods provide characteristic signals for the N-H, C=S, C-N, and C=O (in aroyl-substituted derivatives) moieties, as well as vibrations associated with the benzofuran (B130515) ring system.

In the IR spectrum of thiourea (B124793) derivatives, the N-H stretching vibrations typically appear as a broad band in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The thioamide group gives rise to several characteristic bands. The C=S stretching vibration is often observed in the 700-850 cm⁻¹ range, although it can be coupled with other vibrations. The C-N stretching vibrations are typically found in the 1200-1400 cm⁻¹ region. For N-aroylthiourea derivatives, a strong absorption band corresponding to the C=O stretching vibration is observed around 1670-1690 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum, which can be useful for its definitive assignment. Aromatic C-H stretching and ring vibrations of the benzofuran moiety are also readily observed.

Table 1: Typical Vibrational Frequencies for Thiourea Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3100 - 3500 | IR, Raman |

| C-H (aromatic) stretch | 3000 - 3100 | IR, Raman |

| C=O stretch (aroyl) | 1670 - 1690 | IR |

| C=C (aromatic) stretch | 1450 - 1600 | IR, Raman |

| C-N stretch | 1200 - 1400 | IR |

| C=S stretch | 700 - 850 | IR, Raman |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.

In the ¹H NMR spectrum of this compound derivatives, the protons of the thiourea moiety (NH-C(S)-NH) typically appear as two distinct, broad singlets in the downfield region, often between δ 9.0 and 12.0 ppm. nih.govanalis.com.my The exact chemical shifts are sensitive to the solvent, concentration, and the nature of the substituents. The protons of the benzofuran ring system give rise to a series of signals in the aromatic region (δ 7.0-8.5 ppm). The coupling patterns of these protons can be used to determine the substitution pattern on the benzofuran ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing in the highly deshielded region of the spectrum, around δ 180 ppm. analis.com.mymdpi.com The carbons of the benzofuran ring resonate in the aromatic region (δ 110-160 ppm), and their specific chemical shifts can be assigned with the aid of two-dimensional NMR techniques.

Table 2: Representative ¹H NMR Data for a Thiourea Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| NH | 10.80 | s |

| NH | 9.02 | s |

| Ar-H | 7.84 - 7.49 | m |

| Vinylic H | 6.01 - 5.94 | m |

| Vinylic H | 5.35 - 5.24 | d |

| Allylic H | 4.37 - 4.33 | t |

| Data for 1-allyl-3-benzoylthiourea (B5185869) in CDCl₃ nih.gov |

Table 3: Representative ¹³C NMR Data for a Thiourea Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=S | 179.89 |

| C=O | 165.83 |

| Aromatic C | 131.79 - 128.96 |

| Data for 1-allyl-3-(4-chlorobenzoyl)thiourea in CDCl₃ nih.gov |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound derivatives, techniques such as electrospray ionization (ESI) or direct analysis in real time (DART) can be used to generate the molecular ion.

The mass spectrum will show a peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, which allows for the confirmation of the molecular formula. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. mdpi.com

The fragmentation of thiourea derivatives in the mass spectrometer often involves cleavage of the bonds adjacent to the thiocarbonyl group. Common fragmentation pathways include the loss of the benzofuran moiety or cleavage of the N-C bonds of the thiourea backbone. The analysis of these fragment ions can help to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a derivative of this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzofuran ring system and the geometry of the thiourea moiety.

In the solid state, thiourea derivatives often form extensive networks of intermolecular hydrogen bonds, typically involving the N-H protons as donors and the sulfur atom of the thiocarbonyl group as an acceptor. nih.gov These hydrogen bonds play a crucial role in determining the crystal packing. The crystal structure of a related benzofuran derivative, 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, reveals the planar nature of the benzofuran ring system. vensel.org

Table 4: Representative Crystallographic Data for a Benzofuran Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.2200 (15) |

| b (Å) | 14.2289 (19) |

| c (Å) | 10.2474 (15) |

| β (°) | 93.058 (7) |

| V (ų) | 1488.1 (4) |

| Z | 4 |

| Data for 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of carbon, hydrogen, nitrogen, and sulfur in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. For thiourea derivatives, this technique is routinely used to confirm their successful synthesis and purification. researchgate.net

Table 5: Theoretical Elemental Composition of this compound (C₉H₈N₂OS)

| Element | Percentage (%) |

| Carbon (C) | 56.23 |

| Hydrogen (H) | 4.19 |

| Nitrogen (N) | 14.57 |

| Oxygen (O) | 8.32 |

| Sulfur (S) | 16.68 |

Structure Activity Relationship Sar Studies in Benzofuran Thiourea Systems

Methodologies for Systematic Structural Variation

The foundation of any SAR study is the synthesis of a diverse library of analogue compounds where specific parts of the molecular structure are systematically altered. For benzofuran-thiourea systems, this involves modifications on both the benzofuran (B130515) ring and the thiourea (B124793) functional group.

Synthesis of the Benzofuran Scaffold: A variety of synthetic strategies are employed to generate substituted benzofurans, which serve as precursors to the final thiourea derivatives. These methods are chosen for their versatility and tolerance to a wide range of functional groups. divyarasayan.orgrsc.org Common approaches include:

Intramolecular Cyclization: This is a primary route where a substituted phenol (B47542) undergoes cyclization to form the furan (B31954) ring. divyarasayan.org For example, O-alkylation of ortho-hydroxy aryl ketones followed by cyclization is a robust method. divyarasayan.org

Palladium-Copper Catalysis: The Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, provides a powerful method for creating substituted benzofurans. acs.org

One-Pot Approaches: To improve efficiency, one-pot reactions starting from simple ketones have been developed. These can involve regioselective halogenation followed by a metal-mediated O-arylation to form the benzofuran ring. nih.gov

Tandem Reactions: Palladium-catalyzed tandem reactions of precursors like 2-hydroxyarylacetonitriles with sodium sulfinates can generate 2-arylbenzofurans in moderate to excellent yields. nih.gov

Introduction of the Thiourea Moiety: Once the desired aminobenzofuran scaffold is synthesized, the thiourea group is typically introduced. A common and effective method involves the reaction of an aminobenzofuran with an appropriate isothiocyanate. To build a library of compounds for SAR studies, a single aminobenzofuran precursor can be reacted with a variety of commercially available or custom-synthesized isothiocyanates, allowing for systematic variation of the substituents on the second nitrogen of the thiourea group. nih.govmdpi.com

Analysis of Substituent Effects on Molecular Interactions

After synthesizing a library of analogues, each compound is tested for biological activity. The results are then analyzed to determine how specific structural changes affect molecular interactions with the biological target. The thiourea pharmacophore (-HN-C(=S)-NH-) is crucial for these interactions, with the nitrogen atoms acting as hydrogen-bond donors and the sulfur atom as a hydrogen-bond acceptor. researchgate.netanalis.com.my

Effects of Substituents on the Benzofuran Ring: Modifications to the benzofuran ring can significantly impact activity through steric and electronic effects.

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine) can enhance biological activity. This is often attributed to the formation of halogen bonds and increased lipophilicity, which can improve membrane permeability and hydrophobic interactions with the target protein. nih.gov

Hydroxyl and Methoxy (B1213986) Groups: The presence of hydroxyl (-OH) or methoxy (-OMe) groups can increase the potency of some benzofuran derivatives, potentially by forming key hydrogen bonds within the target's binding site. researchgate.net

Positional Importance: Studies have shown that substitutions at the C-2 position of the benzofuran ring are often critical for the cytotoxic activity of these compounds against cancer cell lines. medcraveonline.comresearchgate.net

Effects of Substituents on the Thiourea Moiety: The groups attached to the nitrogen atoms of the thiourea moiety are pivotal in defining the molecule's binding affinity and specificity.

Aryl Substituents: Aryl groups can influence activity through their hydrophobic nature and their ability to participate in π-π stacking interactions with aromatic amino acid residues in the target protein. biointerfaceresearch.com Electron-withdrawing substituents, such as a nitro group on an aryl ring, can increase the acidity of the thiourea N-H protons, enhancing their hydrogen bonding capability. biointerfaceresearch.com

Bulky Groups: The introduction of bulky substituents can significantly enhance antitumor activity, likely by occupying larger hydrophobic pockets within the binding site. analis.com.my

Heterocyclic Substituents: Incorporating heterocyclic rings can improve specificity and allow for additional hydrogen bonding interactions with the biological target. biointerfaceresearch.com

The following table summarizes the general effects of different substituents on the activity of benzofuran-thiourea analogues based on established principles.

| Scaffold Position | Substituent Type | General Effect on Activity | Rationale |

| Benzofuran Ring | Halogen (F, Cl, Br) | Often increases activity | Enhanced hydrophobic interactions, potential for halogen bonding. nih.gov |

| Benzofuran Ring | Methoxy (-OCH3) | Can increase potency | May participate in hydrogen bonding or favorable electronic interactions. researchgate.net |

| Thiourea Nitrogen | Electron-Withdrawing Group (e.g., 4-nitrophenyl) | Often increases activity | Increases acidity of N-H protons, strengthening hydrogen bonds. biointerfaceresearch.com |

| Thiourea Nitrogen | Bulky/Hydrophobic Group | Can increase potency | Occupies hydrophobic pockets in the target binding site. analis.com.my |

| Thiourea Nitrogen | Heterocyclic Ring | Can improve specificity | Potential for additional, specific hydrogen bond interactions. biointerfaceresearch.com |

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis of benzofuran-thiourea derivatives is used to understand their preferred shapes and how these shapes influence molecular recognition.

Computational and Experimental Approaches:

Molecular Modeling: Computational methods are widely used to predict the lowest energy (most stable) conformations of molecules. Techniques like molecular mechanics conformational analysis can determine the global minimum conformation. nih.gov Quantum-chemical calculations using Density Functional Theory (DFT) can explore the energy surface for internal rotations, identifying stable conformers and the energy barriers between them. researchgate.net

X-ray Crystallography: When single crystals of a compound can be grown, X-ray diffraction provides a precise picture of its conformation in the solid state. This data can confirm the planarity of the benzofuran system and reveal intramolecular hydrogen bonds that stabilize a particular conformation. researchgate.netrsc.org

These analyses help researchers understand why certain derivatives are more active than others. A molecule that can easily adopt a conformation complementary to its target's binding site will generally have a higher binding affinity. For instance, modeling studies can show how a specific benzofuran derivative fits into the active site of an enzyme, with the thiourea N-H groups forming hydrogen bonds with key amino acid residues. biointerfaceresearch.com

Ligand Design Principles Derived from SAR Data for Benzofuran-Thiourea Scaffolds

The culmination of SAR studies is a set of guiding principles for designing new, more effective ligands. For the benzofuran-thiourea scaffold, several key principles have emerged from the analysis of synthetic analogues and their biological activities.

Optimize Hydrogen Bonding: The thiourea moiety is a potent hydrogen-bonding unit. Design should focus on placing substituents on the aryl or heterocyclic rings that enhance the hydrogen-bonding capacity of the N-H groups, for example, by adding electron-withdrawing groups. biointerfaceresearch.com

Exploit Hydrophobic and Halogen Interactions: The benzofuran ring and its substituents can be modified to maximize favorable hydrophobic interactions within the target's binding pocket. The strategic placement of halogen atoms is a proven method to increase binding affinity. nih.gov

Consider Steric and Conformational Fit: Substituents should be chosen to be sterically compatible with the target's binding site. Bulky groups can be beneficial if they fit into an available pocket, but detrimental if they cause steric clashes. analis.com.my The designed molecule must be able to adopt a low-energy conformation that is complementary to the binding site.

Target Specific Pockets: The C-2 position of the benzofuran ring and the second nitrogen of the thiourea group are key points for modification. medcraveonline.com Attaching different functional groups at these positions allows for the probing of different sub-pockets within the target binding site to improve both potency and selectivity.

Balance Lipophilicity and Solubility: While lipophilic character can improve membrane permeability and hydrophobic interactions, excessive lipophilicity can lead to poor solubility and non-specific binding. Successful ligand design involves modulating substituents to achieve an optimal balance of these properties. mdpi.com

By applying these principles, medicinal chemists can rationally design next-generation (1-benzofuran-5-yl)thiourea derivatives with improved therapeutic potential.

Computational Chemistry and Theoretical Studies on 1 Benzofuran 5 Yl Thiourea

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of (1-benzofuran-5-yl)thiourea. echemcom.comresearchgate.net These calculations provide a detailed picture of the molecule's electronic landscape and conformational preferences.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be thoroughly investigated using DFT. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's reactivity. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the electron-rich regions, such as those around the sulfur and oxygen atoms, would be susceptible to electrophilic attack, while electron-deficient areas, like the N-H protons, would be prone to nucleophilic interactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations.

Conformational Landscapes and Energy Minimization

The conformational flexibility of this compound, particularly the rotation around the single bonds connecting the benzofuran (B130515) ring, the thiourea (B124793) moiety, and the phenyl group, gives rise to a complex conformational landscape. Theoretical calculations can map this potential energy surface to identify stable conformers and the energy barriers between them. mst.edu Geometry optimization is performed to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. echemcom.com For thiourea and its derivatives, non-planar conformations are often found to be the global minima. mst.edu

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking simulations can be performed against various protein targets to predict its binding affinity and interaction patterns. ksu.edu.trresearchgate.netsemanticscholar.org

The process involves placing the ligand in the active site of the receptor and evaluating the binding energy for different conformations. ksu.edu.tr The interactions typically observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the N-H groups of the thiourea moiety can act as hydrogen bond donors, while the benzofuran ring can engage in hydrophobic interactions.

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU83, VAL65, ILE152 (Hydrophobic); SER128, GLN130 (Hydrogen Bonds) |

| Hydrogen Bond Donors | N-H (thiourea) |

| Hydrogen Bond Acceptors | C=S (thiourea), O (benzofuran) |

Note: This data is illustrative and represents typical outputs from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.com QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, and steric properties) with experimentally determined biological activities. nih.gov

For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific target. physchemres.orgnih.gov This would involve calculating various molecular descriptors for each derivative and using statistical methods, such as multiple linear regression, to build a predictive model. physchemres.org Such models can guide the design of new derivatives with improved activity. researchgate.net

Theoretical Prediction and Validation of Spectroscopic Properties

Quantum chemical calculations, particularly DFT, can be used to predict the spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. ksu.edu.trnih.govnih.govsemanticscholar.orgresearchgate.netscispace.com The calculated vibrational frequencies and chemical shifts can be compared with experimental data to validate the computed structure and provide a detailed assignment of the spectral bands. researchgate.netjetir.org Discrepancies between theoretical and experimental spectra can often be reconciled by considering the solvent effects and the dimeric nature of the compound in the solid state.

Table 3: Comparison of Experimental and Theoretically Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |

| IR (C=S stretch) | 1350 cm⁻¹ | 1365 cm⁻¹ |

| ¹H NMR (N-H proton) | 8.5 ppm | 8.3 ppm |

| ¹³C NMR (C=S carbon) | 180.2 ppm | 178.9 ppm |

Note: The values in this table are for illustrative purposes to show the comparison between experimental and theoretical data.

Supramolecular Chemistry of Thiourea and Benzofuran Derivatives

Hydrogen Bonding Networks in Thiourea-Containing Architectures

Hydrogen bonding is the dominant intermolecular force directing the assembly of thiourea (B124793) derivatives. The N-H protons of the thiourea moiety are effective hydrogen bond donors, while the sulfur atom is a competent acceptor. In acyl-thiourea derivatives, which are close structural analogs, the carbonyl oxygen also plays a crucial role as a strong hydrogen bond acceptor.

Key hydrogen bonding patterns observed in these architectures include:

Intermolecular N–H···S Dimers: The most common and robust supramolecular synthon in the crystal structures of monosubstituted thioureas is the centrosymmetric dimer formed through a pair of N–H···S hydrogen bonds. nih.goviucr.org This interaction creates a characteristic eight-membered ring, denoted by the graph-set notation R²₂(8). nih.gov This powerful and predictable interaction often serves as the primary building block for more extended structures.

Polymeric Chains and Sheets: Molecules can also assemble into one-dimensional chains or two-dimensional sheets. In the crystal structure of N-Benzoyl-N′-(3-hydroxyphenyl)thiourea, for instance, molecules are linked by O–H···S and N–H···S hydrogen bonds, resulting in the formation of a polymeric chain. researchgate.net Depending on the substitution pattern and the presence of other functional groups, these primary motifs can be extended into higher-order networks through additional, often weaker, hydrogen bonds. researchgate.netiucr.org

Table 1: Common Hydrogen Bonding Motifs in Acyl-Thiourea Architectures

| Motif Type | Interaction | Graph-Set Notation | Description |

|---|---|---|---|

| Intramolecular | N–H···O | S(6) | Forms a stable six-membered pseudo-ring, enhancing molecular planarity. nih.govnih.gov |

| Intermolecular | N–H···S | R²₂(8) | A pair of hydrogen bonds creates a robust centrosymmetric dimer. nih.gov |

| Intermolecular | C–H···S | R²₂(14) | Weak hydrogen bonds can link dimers into extended zigzag chains. nih.gov |

| Intermolecular | N–H···S / O–H···S | C(n) | Formation of one-dimensional polymeric chains. researchgate.net |

Non-Covalent Interactions in Molecular Assembly (e.g., π-π stacking, C-H···π, C-H···S)

Beyond the dominant hydrogen bonds, a network of weaker non-covalent interactions is essential for stabilizing the three-dimensional crystal packing of benzofuran-thiourea derivatives. The planar and electron-rich benzofuran (B130515) ring is particularly important in this context. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions in the crystal lattice.

C–H···π Interactions: Hydrogen atoms attached to carbon atoms can interact with the electron-rich face of the benzofuran or phenyl rings. These C–H···π interactions are important directional forces that help to define the relative orientation of molecules within the lattice. nih.gov

Weak C–H···S and C–H···O Hydrogen Bonds: In addition to the strong N-H donors, weaker C-H donors can also form hydrogen bonds with the thiocarbonyl sulfur and carbonyl oxygen atoms. nih.govresearchgate.net While individually less energetic than classical hydrogen bonds, the cumulative effect of these numerous weak interactions is crucial for the cohesion of the supramolecular assembly.

Table 2: Representative Contributions of Non-Covalent Contacts from Hirshfeld Surface Analysis of an Acyl-Thiourea Analog

| Intermolecular Contact | Contribution to Crystal Packing (%) | Description |

|---|---|---|

| H···H | 20.5% | Represents the most abundant, though non-specific, contacts. nih.gov |

| H···C / C···H | 20.9% | Indicates the prevalence of C–H···π interactions. nih.gov |

| H···O / O···H | 13.8% | Corresponds to C–H···O and N–H···O hydrogen bonds. nih.gov |

| H···S / S···H | 8.9% | Represents N–H···S and C–H···S hydrogen bonds. nih.gov |

| Other (e.g., H···Cl, Cl···F) | Variable | Dependent on specific substituents on the aromatic rings. nih.govresearchgate.net |

Self-Assembly and Dimerization Phenomena in Solution and Solid State

The strong directionality of the N–H···S hydrogen bond makes dimerization a predominant feature of thiourea derivatives in both the solid state and in non-polar solutions.

In the solid state , the formation of centrosymmetric R²₂(8) dimers is a highly reliable and recurring self-assembly motif. iucr.org These dimers act as supramolecular building blocks that can be further organized into more complex one-, two-, or three-dimensional structures through the weaker interactions described previously. The specific packing arrangement (e.g., chains, sheets, helices) is influenced by the steric and electronic properties of the substituents, such as the benzofuran group. iucr.orgresearchgate.net For example, crystal structures of N,N,N′-trisubstituted thioureas show that different substituents can lead to infinite chains, hydrogen-bonded pairs, or even hexameric ring assemblies. iucr.org

In solution , the extent of self-assembly depends on the nature of the solvent. In non-polar, aprotic solvents, the formation of hydrogen-bonded dimers and higher-order aggregates is expected to be favorable. In polar, protic solvents such as DMSO or water, the solvent molecules can compete for the hydrogen bonding sites on the thiourea, disrupting self-association.

Anion Recognition and Binding Properties of Thiourea Receptors

The thiourea moiety is a well-established and highly effective functional group for the recognition and binding of anions in supramolecular chemistry. The two N-H groups are oriented to form a "cleft" that can act as a bidentate hydrogen-bond donor, binding anions with complementary geometries and hydrogen-bond acceptor sites.

The key features of thiourea-based anion receptors are:

Enhanced Acidity: The N-H protons of thioureas are more acidic than those of their urea (B33335) counterparts. This increased acidity leads to stronger hydrogen-bond donation and, consequently, higher anion binding affinities.

Binding Selectivity: Thiourea receptors generally show a high affinity for basic anions, particularly those with localized charge and strong hydrogen-bond accepting capabilities, such as acetate, fluoride, and dihydrogen phosphate. xmu.edu.cn

Conformational Pre-organization: A rigid scaffold like benzofuran helps to pre-organize the N-H binding groups, reducing the entropic penalty upon binding and enhancing the binding constant. The creation of a hydrophobic microenvironment around the thiourea binding site can further favor the hydrogen bonding interactions, even in partially aqueous solutions. nih.gov

Studies on analogous N-(benzamido)thioureas have demonstrated exceptionally high binding constants for anions like acetate, often several orders of magnitude greater than those of simple N,N′-diphenylthioureas. xmu.edu.cn

Table 3: Representative Anion Binding Constants (Kₐ, M⁻¹) for N-(amido)-N'-phenylthiourea Receptors in Acetonitrile

| Receptor Scaffold | Anion | Binding Constant (Kₐ, M⁻¹) |

|---|---|---|

| N-(Isonicotinamido)-N'-phenylthiourea | Acetate (AcO⁻) | > 10⁷ |

| N-(Isonicotinamido)-N'-phenylthiourea | Dihydrogen Phosphate (H₂PO₄⁻) | ~ 2.0 x 10⁵ |

| N-(Isonicotinamido)-N'-phenylthiourea | Fluoride (F⁻) | > 10⁶ |

| N-(Isonicotinamido)-N'-phenylthiourea | Chloride (Cl⁻) | No appreciable binding |

(Data extracted from studies on analogous systems for illustrative purposes) xmu.edu.cn

Design of Supramolecular Assemblies Incorporating Benzofuran-Thiourea Scaffolds

The (1-benzofuran-5-yl)thiourea framework represents a versatile scaffold for the rational design of complex supramolecular assemblies. By combining the robust and directional hydrogen-bonding capabilities of the thiourea group with the rigid, planar, and electronically tunable nature of the benzofuran ring, a wide range of functional architectures can be conceptualized.

As a Structural Building Block: The benzofuran-thiourea unit can be used as a tecton for crystal engineering. The predictable N-H···S dimerization can be used to form robust 1D chains or 2D networks, with the benzofuran units controlling the spacing and orientation between these primary structures via π-stacking and other weak forces.

In Functional Materials: By attaching signaling units (chromophores or fluorophores) to the benzofuran scaffold, the anion-binding event at the thiourea site can be transduced into a detectable optical signal, creating colorimetric or fluorescent chemosensors.

In Organocatalysis: Thiourea derivatives are known dual hydrogen-bond donors in organocatalysis. The benzofuran scaffold can be functionalized with chiral moieties to create enantioselective catalysts where the thiourea group activates a substrate through hydrogen bonding.

In Liquid Crystals: The rigid, rod-like shape that can be imparted by the benzofuran scaffold, combined with the strong intermolecular interactions of the thiourea group, makes this a promising motif for the design of novel liquid crystalline materials.

The modular nature of the benzofuran-thiourea scaffold, which allows for synthetic modification at both the aromatic ring and the second thiourea nitrogen, provides a powerful platform for tuning the steric and electronic properties to achieve desired self-assembly behavior and function.

Organocatalysis and Catalytic Applications Involving Thiourea and Benzofuran Moieties

Thiourea-Based Organocatalysts in Asymmetric Transformations

Thiourea (B124793) derivatives have emerged as a pivotal class of organocatalysts, primarily due to their ability to activate electrophiles through hydrogen bonding. This non-covalent interaction mimics the role of Lewis acids, but with the advantage of being metal-free, which is beneficial for applications in medicinal chemistry and materials science. Chiral thiourea catalysts have been successfully employed in a wide array of asymmetric transformations, demonstrating their versatility and efficacy in controlling stereochemical outcomes. nih.govrsc.org

A significant advancement in thiourea organocatalysis was the development of bifunctional catalysts. These molecules incorporate a second functional group, typically a Brønsted base such as a tertiary amine, in addition to the thiourea moiety. nih.gov This dual-functionality allows for the simultaneous activation of both the electrophile (via the thiourea's hydrogen bonds) and the nucleophile (via the basic site). This cooperative activation is highly effective in a range of stereoselective reactions.

Bifunctional aminothioureas have been instrumental in promoting reactions such as:

Michael Additions: The addition of 1,3-dicarbonyl compounds to nitroolefins is a classic example where the thiourea activates the nitroolefin, and the amine base deprotonates the dicarbonyl compound, facilitating the nucleophilic attack with high enantioselectivity. nih.gov

Aza-Henry Reactions: The addition of nitroalkanes to N-Boc imines is another transformation where bifunctional thioureas provide excellent diastereoselectivity and enantioselectivity. nih.gov

Hydrazination of β-keto esters: These catalysts have also been shown to be effective in the enantioselective hydrazination of cyclic β-keto esters. nih.gov

The design of these catalysts often involves a chiral scaffold that rigidly holds the thiourea and the basic group in a specific spatial arrangement, which is crucial for achieving high levels of stereocontrol.

| Reaction Type | Catalyst Type | Typical Substrates | Outcome |

| Michael Addition | Bifunctional Aminothiourea | 1,3-Dicarbonyls, Nitroolefins | High Enantio- and Diastereoselectivity |

| Aza-Henry Reaction | Bifunctional Aminothiourea | Nitroalkanes, N-Boc Imines | High Enantio- and Diastereoselectivity |

| Hydrazination | Bifunctional Aminothiourea | Cyclic β-keto esters | High Enantioselectivity |

| Petasis-type Reaction | Multifunctional Thiourea | Alkenylboronic acids, Quinolinium salts | High Enantioselectivity |

This table presents examples of reactions catalyzed by thiourea-based organocatalysts.

The catalytic cycle of thiourea-based organocatalysts is predicated on their ability to form well-defined hydrogen bonds with electrophilic substrates. The two N-H protons of the thiourea group can form a bidentate hydrogen bond with functional groups containing electronegative atoms, such as carbonyls, nitro groups, and imines. This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.

In bifunctional systems, the mechanism involves a ternary complex where the catalyst, the electrophile, and the nucleophile are all brought into close proximity in a highly organized transition state. The amine group of the catalyst deprotonates the nucleophile, increasing its HOMO (Highest Occupied Molecular Orbital) and thus its reactivity. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, which favors one approach of the nucleophile to the electrophile over the other.

Benzofuran (B130515) Derivatives as Substrates in Organocatalytic Reactions

Benzofuran and its derivatives are not only important targets in organic synthesis due to their biological activities but also serve as versatile substrates in a variety of organocatalytic reactions. scienceopen.comscispace.com The functionalization of the benzofuran core through organocatalysis provides a powerful tool for the synthesis of complex molecules.

Recent studies have demonstrated the use of benzofuran derivatives in reactions such as:

Aza-Friedel–Crafts Reactions: 3-Aminobenzofurans have been used as nucleophiles in enantioselective aza-Friedel–Crafts reactions with isatin-derived ketimines, catalyzed by quinine-derived thioureas. This reaction provides access to 3-benzofuran-3-amino-2-oxindoles bearing a quaternary stereocenter with high yields and enantioselectivities. acs.org

Inverse-Electron-Demand Hetero-Diels-Alder Reactions: Polycyclic benzofuran derivatives have been synthesized through inverse-electron-demand hetero-Diels-Alder reactions of deconjugated ketones, catalyzed by a thiourea catalyst derived from cinchonidine. researchgate.net

The reactivity of the benzofuran ring can be tuned by the substituents present on the aromatic or the furan (B31954) ring. A thiourea moiety at the 5-position, as in (1-benzofuran-5-yl)thiourea, could potentially influence the electronic properties of the benzofuran system, thereby modulating its reactivity as a substrate in various transformations.

Cooperative and Multicatalysis Strategies Employing Thiourea Units

The concept of cooperative catalysis extends beyond bifunctional catalysts to include systems where two or more distinct catalysts work in concert to promote a transformation. Thiourea units are often employed in such multicatalysis strategies due to their ability to act as effective co-catalysts.

For instance, thiourea catalysts can be used in combination with metal catalysts or other organocatalysts to achieve transformations that are not possible with either catalyst alone. The thiourea can act as a hydrogen-bond donor to activate a substrate, while the other catalyst performs a different activation step. This synergistic approach can lead to enhanced reactivity, selectivity, and broader substrate scope.

Development of Novel Organocatalytic Systems for Benzofuran Functionalization

The development of new organocatalytic methods for the synthesis and functionalization of benzofurans is an active area of research. nih.govhw.ac.uk The demand for enantiomerically pure benzofuran derivatives for pharmaceutical applications drives the innovation of novel catalytic systems.

While the direct use of this compound as a catalyst is not yet established, its structure suggests potential avenues for the development of new organocatalysts. For example, by introducing a chiral element into the molecule, it could potentially be developed into a novel bifunctional catalyst. The benzofuran moiety could serve as a rigid scaffold to orient the thiourea group and another catalytic site for stereoselective transformations. Furthermore, the benzofuran ring itself could participate in non-covalent interactions, such as π-stacking, with substrates, which could influence the stereochemical outcome of a reaction.

Future research in this area could involve the synthesis of chiral derivatives of this compound and their evaluation as catalysts in a range of asymmetric reactions. Such studies would contribute to the expanding toolbox of organocatalysis and potentially lead to the discovery of new and efficient methods for the synthesis of valuable chiral molecules.

Applications in Medicinal Chemistry Research and Biological Interface

The Thiourea (B124793) Scaffold as a Key Pharmacophore for Molecular Target Interaction

The thiourea group, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is a versatile pharmacophore in drug design. Its biological activity is largely attributed to its ability to form stable interactions with various biological targets. This functional group is a common framework in a variety of bioactive compounds with a broad spectrum of therapeutic properties.

A critical feature of the thiourea scaffold is its capacity to act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the thiourea moiety can donate hydrogen bonds, while the sulfur atom can act as a hydrogen bond acceptor. This dual nature allows thiourea derivatives to form multiple, stable hydrogen bonds with amino acid residues in the active sites of proteins and enzymes, as well as with nucleic acids. These hydrogen bonding interactions are fundamental to the recognition and binding of a ligand to its macromolecular target, influencing the specificity and affinity of the interaction.

Thiourea derivatives have been extensively studied as inhibitors of various enzymes. Their inhibitory mechanism often involves the interaction of the thiourea sulfur atom with metal ions present in the enzyme's active site, or the formation of key hydrogen bonds that disrupt the catalytic activity of the enzyme. For instance, some thiourea-containing drugs have shown non-competitive inhibition kinetics against certain enzymes. The ability of the thiourea moiety to modulate enzyme activity makes it a valuable component in the design of novel enzyme inhibitors for therapeutic intervention in a range of diseases.

Benzofuran (B130515) as a Core Moiety in Bioactive Ligand Design

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a prominent scaffold in a multitude of biologically active natural products and synthetic drugs. analis.com.mynih.govdntb.gov.ua Its rigid, planar structure and lipophilic nature allow it to effectively interact with various biological targets. Benzofuran derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. analis.com.mydntb.gov.ua This broad spectrum of activity has cemented the benzofuran nucleus as a privileged structure in medicinal chemistry. analis.com.my

Rational Design of Ligands Incorporating Benzofuran-Thiourea Hybrid Structures

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. nih.gov The rational design of ligands incorporating both benzofuran and thiourea moieties, such as (1-benzofuran-5-yl)thiourea, aims to leverage the unique properties of each scaffold to create a hybrid compound with enhanced biological activity and selectivity. mdpi.comresearchgate.net Computational methods, including molecular docking, are often employed to predict the binding affinity and mode of interaction of these hybrid molecules with their biological targets, guiding the design and synthesis of more potent compounds. analis.com.mynih.gov

Exploring Novel Molecular Targets through Scaffold Hybridization

The hybridization of the benzofuran and thiourea scaffolds opens up possibilities for targeting novel molecular pathways or for developing multi-target agents. nih.gov By combining the distinct interaction capabilities of both moieties, hybrid molecules like this compound may exhibit a unique pharmacological profile, potentially interacting with targets that are not effectively modulated by either scaffold alone. This approach of scaffold hybridization is a promising avenue for the discovery of innovative therapeutics for complex diseases. nih.gov

Molecular-Level Interactions with Biological Macromolecules (e.g., DNA, proteins)

The biological activity of this compound is ultimately determined by its molecular-level interactions with biological macromolecules. The benzofuran component can engage in hydrophobic and π-π stacking interactions with aromatic residues in proteins or intercalate between the base pairs of DNA. Concurrently, the thiourea moiety can form specific hydrogen bonds and coordinate with metal ions within the active sites of enzymes. The combination of these interactions can lead to potent and selective modulation of biological processes, forming the basis for the therapeutic potential of this hybrid compound.

Future Perspectives and Emerging Research Avenues for 1 Benzofuran 5 Yl Thiourea

Development of Advanced Synthetic Methodologies

The synthesis of (1-benzofuran-5-yl)thiourea and its derivatives is foundational to any future research. While general methods for the synthesis of thioureas from amines are well-established, the development of novel, efficient, and versatile synthetic routes to 5-aminobenzofuran, the key precursor, remains a significant area of interest.

Future synthetic strategies could focus on:

Novel Catalytic Systems: Exploring new palladium, copper, or ruthenium-based catalytic systems for the regioselective amination of the benzofuran (B130515) ring at the C-5 position could provide more direct and higher-yielding pathways. nih.govrsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation could accelerate reaction times and improve yields for the synthesis of both the benzofuran core and the final thiourea (B124793) compound.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and process control for the production of this compound and its analogues.

| Synthetic Approach | Potential Advantages | Key Precursors |

| Catalytic Amination | High regioselectivity, milder reaction conditions. | 5-Halobenzofuran, amine source |

| One-Pot Synthesis | Increased efficiency, reduced purification steps. | Substituted phenol (B47542), isothiocyanate |

| Microwave-Assisted | Rapid reaction times, improved yields. | 5-Aminobenzofuran, acyl isothiocyanate |

| Flow Chemistry | Scalability, enhanced safety and control. | Starting materials for benzofuran synthesis |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can be harnessed to accelerate the design and optimization of novel this compound derivatives with desired properties.

Emerging research in this area could involve:

In Silico Screening: Utilizing molecular docking and virtual screening to predict the binding affinity of a library of virtual this compound analogues against various biological targets, such as kinases or enzymes implicated in diseases like cancer. ugm.ac.id

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound derivatives with their biological activity, guiding the design of more potent compounds.

Generative Models: Employing generative AI models to design novel benzofuran-thiourea derivatives with optimized pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Predictive Toxicology: Using ML algorithms to predict the potential toxicity of new analogues, thereby reducing the reliance on extensive and costly experimental testing.

Exploration of Novel Supramolecular Functions and Material Science Applications

The thiourea moiety is well-known for its ability to form strong hydrogen bonds, making it an excellent building block for supramolecular assemblies. The benzofuran component, with its planar and aromatic nature, can participate in π-π stacking interactions. The combination of these features in this compound opens up avenues for its application in materials science.

Future research could explore:

Self-Assembly: Investigating the self-assembly of this compound and its derivatives into well-defined nanostructures such as gels, fibers, or vesicles, driven by hydrogen bonding and π-π stacking.

Anion Recognition: Designing and synthesizing this compound-based receptors for the selective recognition and sensing of anions, which has applications in environmental monitoring and biological imaging.

Organic Electronics: Exploring the potential of these compounds in organic electronics, for instance, as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), leveraging the electronic properties of the benzofuran core.

Functional Materials: Developing functional materials such as stimuli-responsive polymers or liquid crystals by incorporating the this compound unit into larger macromolecular structures.

Expanding the Scope of Catalytic Applications with Benzofuran-Thiourea Systems

Thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. researchgate.net The benzofuran scaffold can be functionalized to modulate the electronic and steric properties of the thiourea catalytic center, potentially leading to novel and highly efficient catalysts.

Future directions in this area include:

Asymmetric Catalysis: Designing chiral this compound derivatives to be used as organocatalysts in asymmetric synthesis, enabling the stereoselective formation of valuable chiral molecules. mdpi.com

Bifunctional Catalysis: Incorporating an additional catalytic moiety, such as a tertiary amine, onto the benzofuran ring to create bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile in a reaction.

Catalyst Immobilization: Immobilizing benzofuran-thiourea catalysts on solid supports to facilitate catalyst recovery and recycling, making the catalytic process more sustainable and economically viable.

Tandem Reactions: Developing novel tandem or cascade reactions catalyzed by benzofuran-thiourea systems, allowing for the rapid construction of complex molecular architectures from simple starting materials.

| Catalyst Type | Potential Reaction | Advantages |

| Chiral Benzofuran-Thiourea | Asymmetric Michael Addition | High enantioselectivity, metal-free. |

| Bifunctional Benzofuran-Thiourea | Aldol or Mannich Reactions | Enhanced reactivity and stereocontrol. |

| Immobilized Catalyst | Continuous Flow Reactions | Easy separation, reusability. |

Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems

A fundamental understanding of the molecular interactions of this compound is crucial for the rational design of new compounds with specific functions. Advanced computational and experimental techniques can provide detailed insights into these interactions.

Future research should focus on:

Quantum Chemical Studies: Employing density functional theory (DFT) and other quantum chemical methods to investigate the electronic structure, conformational preferences, and non-covalent interactions of this compound. nih.gov This can help in understanding its reactivity and binding modes with biological targets.

Molecular Dynamics Simulations: Performing molecular dynamics (MD) simulations to study the behavior of this compound in complex environments, such as in solution or bound to a protein, providing insights into its dynamic properties and interaction patterns.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as 2D-NMR and X-ray crystallography, to experimentally determine the three-dimensional structure and intermolecular interactions of this compound and its complexes.

Binding Affinity Studies: Employing biophysical techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantitatively measure the binding affinity and thermodynamics of interaction between this compound derivatives and their biological targets.

By pursuing these future perspectives and emerging research avenues, the scientific community can unlock the vast potential of this compound, paving the way for the development of new therapeutics, functional materials, and catalytic systems.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing (1-benzofuran-5-yl)thiourea?

- Methodological Answer : Synthesis typically involves reacting 1-benzofuran-5-amine with thiophosgene or isothiocyanate derivatives under controlled pH (e.g., acidic conditions). Characterization includes microelemental analysis (C, H, N, S content verification) and infrared spectroscopy (IR) to identify key functional groups. For example, IR peaks at ~3179 cm⁻¹ (N–H stretch), ~1708 cm⁻¹ (C=O/C=S stretch), and 1528 cm⁻¹ (aromatic C=C) confirm structural integrity . X-ray crystallography using programs like SHELX (for small-molecule refinement) can resolve crystal structures, with SHELXL refining atomic coordinates against diffraction data .

Q. How do solubility properties of this compound influence solvent selection for experimental workflows?